molecular formula C15H28O2 B1347063 4,4'-Isopropylidenedicyclohexanol CAS No. 80-04-6

4,4'-Isopropylidenedicyclohexanol

Cat. No. B1347063
CAS RN: 80-04-6
M. Wt: 240.38 g/mol
InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313351B1

Procedure details

The process described in Japanese Patent Laid-Open Publication No. 59742/1992, however, has a problem of using expensive alicyclic diol. If 2,2-bis(4-hydroxyphenyl)propane that is relatively inexpensive is used as a starting material, reactions of two steps, namely, hydrogenation reaction of 2,2-bis(4-hydroxyphenyl)propane and oxidation reaction of 2,2-bis(4-hydroxycyclohexyl)propane obtained by the hydrogenation reaction, must be conducted to produce 2,2-bis(4-oxocyclohexyl)propane, so that the process becomes complicated.
[Compound]
Name
alicyclic diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.OC1CCC(C(C2CCC(O)CC2)(C)C)CC1>>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([C:8]([CH:11]2[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]2)([CH3:10])[CH3:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
alicyclic diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)C(C)(C)C1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the hydrogenation reaction

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)C(C)(C)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.